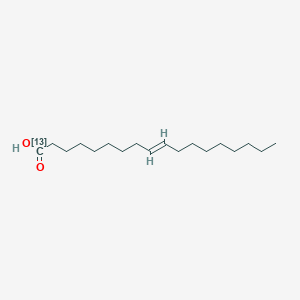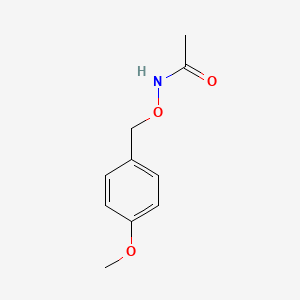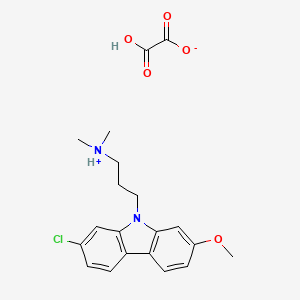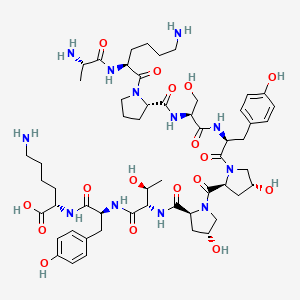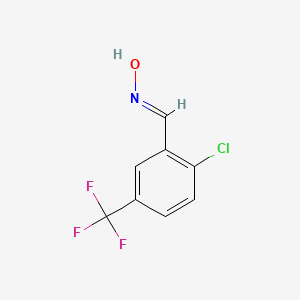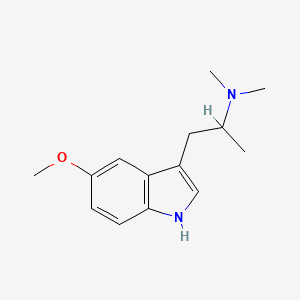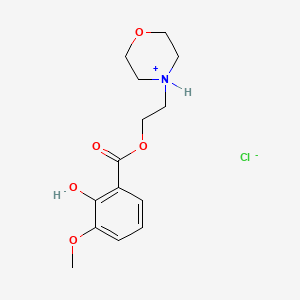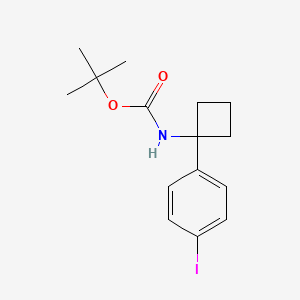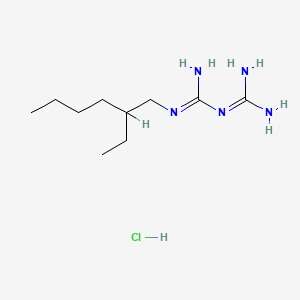
1-(2-Ethylhexyl)biguanide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(2-ethylhexyl)biguanide monohydrochloride involves the reaction of 2-ethylhexylamine with dicyandiamide under controlled conditions . The reaction typically proceeds as follows:
Reaction of 2-ethylhexylamine with dicyandiamide: This step involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Formation of the biguanide intermediate: The intermediate product is then treated with hydrochloric acid to yield the final product, this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(2-Ethylhexyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the biguanide moiety is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(2-Ethylhexyl)biguanide monohydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-ethylhexyl)biguanide monohydrochloride involves its interaction with microbial cell membranes. The cationic nature of the compound allows it to bind to negatively charged sites on the cell membrane, disrupting membrane integrity and leading to cell lysis . This antibacterial action is primarily due to its ability to interfere with essential cellular processes .
Comparación Con Compuestos Similares
1-(2-Ethylhexyl)biguanide monohydrochloride can be compared with other similar compounds, such as:
Chlorhexidine: Both compounds exhibit antibacterial properties, but chlorhexidine is more commonly used in medical applications.
Polyhexamethylene biguanide: This compound is also used as an antimicrobial agent, particularly in water treatment and contact lens solutions.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physicochemical properties and applications .
Propiedades
Número CAS |
25665-08-1 |
|---|---|
Fórmula molecular |
C10H23N5.ClH C10H24ClN5 |
Peso molecular |
249.78 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-2-(2-ethylhexyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H23N5.ClH/c1-3-5-6-8(4-2)7-14-10(13)15-9(11)12;/h8H,3-7H2,1-2H3,(H6,11,12,13,14,15);1H |
Clave InChI |
DXSBUCPFFVHNST-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN=C(N)N=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
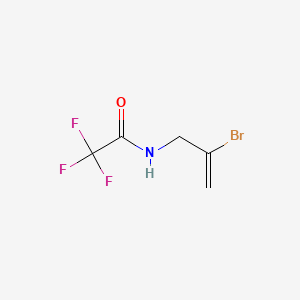
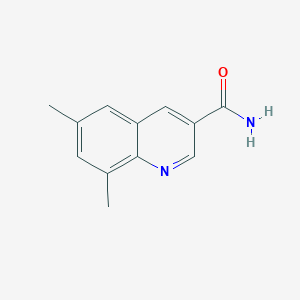
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
